molecular formula C12H14O4 B7884583 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester

Cat. No. B7884583
M. Wt: 222.24 g/mol
InChI Key: ATJVZXXHKSYELS-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester is a natural product found in Tocoyena formosa, Ipomoea nil, and other organisms with data available.

Scientific Research Applications

  • Cancer Chemoprevention : It has been identified as a potential chemopreventive agent against colon and tongue cancers. Dietary feeding of its derivatives showed promising results in rats (Curini et al., 2006).

  • Reduction of Aryl-substituted Acids : A study reported the unusual reduction of aryl-substituted 3-hydroxyacrylic acid ester by BH3, resulting in the propenoic acid ethyl ester (Islam et al., 2008).

  • Biofilm Formation Inhibition : It effectively inhibits biofilm formation by oral pathogens like Porphyromonas gingivalis and Streptococcus mutans, suggesting therapeutic/preventive potential for oral infections (Bodet et al., 2008).

  • Synthesis of Amyl 4-Hydroxy-3-Methoxycinnamate : Research shows its application in the synthesis of Amyl 4-Hydroxy-3-Methoxycinnamate, a compound of potential industrial and medicinal importance (Xin-jie, 2012).

  • Spectroscopic and Thermal Studies : Its sodium salt has been analyzed for crystal structure, infrared spectrum, and thermal stability, expanding its potential applications in various fields (Kula et al., 2007).

  • Anti-Inflammatory Activity : Ester derivatives of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid have shown significant topical anti-inflammatory activity, comparable to indomethacin (Epifano et al., 2007).

  • Synthesis of Ethyl-2-(p-ethoxyphenyl) Propenoate : Its synthesis has been critical in creating ethyl-2-(p-ethoxyphenyl) propenoate, an important intermediate for synthesizing pesticides (Jianquan, 2007).

  • Synthesis of Naproxen Precursors : It has been used in the synthesis of precursors for Naproxen, a widely used anti-inflammatory drug (Mahmood et al., 2002).

properties

IUPAC Name

ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJVZXXHKSYELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021502
Record name Ethyl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxycinnamic Acid Ethyl Ester

CAS RN

4046-02-0
Record name Ethyl ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4046-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OS Chaves, YCF Teles, MMO Monteiro… - Molecules, 2017 - mdpi.com
The follow-up of phytochemical and pharmacological studies of Sida rhombifolia L. (Malvaceae) aims to strengthen the chemosystematics and pharmacology of Sida genera and …
Number of citations: 60 www.mdpi.com

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